2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride is a chemical compound that serves as a significant building block in medicinal chemistry and organic synthesis. Its structure incorporates a pyrazole ring, which is known for its diverse biological activities. This compound is primarily utilized in the synthesis of pharmaceutical agents and materials science applications.
2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride is classified as an amino acid derivative due to the presence of an amino group and a carboxylic acid moiety. It belongs to the broader category of pyrazole derivatives, which are recognized for their pharmacological potential.
The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride typically involves several key steps:
In industrial applications, optimizing these synthetic routes is crucial for maximizing yield and purity while adhering to cost-effective and environmentally friendly practices. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency .
The molecular formula of 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride is . The compound features:
The molecular weight of this compound is approximately 191.61 g/mol. The InChI key for structural representation is provided, facilitating computational analysis and database searches .
2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride relates to its interaction with biological targets, particularly in medicinal chemistry contexts.
The compound may act as an enzyme inhibitor or modulator in various biochemical pathways, potentially affecting cellular signaling or metabolic processes. Studies on similar pyrazole derivatives suggest that they can influence receptor activity or enzyme function, leading to therapeutic effects in conditions such as cancer or inflammation .
Research indicates that modifications to the pyrazole ring can significantly alter biological activity, making this compound a valuable candidate for further pharmacological exploration.
The physical properties of 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride include:
Chemical properties include solubility in water due to its ionic nature when in hydrochloride form, which enhances its utility in biological systems.
Relevant analyses typically involve characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm structure and purity .
The applications of 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride are diverse:
The synthesis of 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride typically employs a sequential three-step approach. The initial stage involves constructing the pyrazole ring through cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl compounds. For example, methylhydrazine reacts with ethyl acetoacetate to form 1-methyl-3-methyl-1H-pyrazol-5-ol, followed by halogenation and dehydrohalogenation to yield the core pyrazole structure [1] [6]. Subsequent α-amination introduces the amino acid moiety via modified Strecker synthesis or electrophilic amination, where the pyrazole carbonyl undergoes nucleophilic addition with cyanide ions followed by hydrolysis. This generates the α-amino acid precursor, which is ultimately converted to the hydrochloride salt under acidic conditions [1].
Key optimization challenges include suppressing N2-alkylation during ring formation and minimizing racemization during amination. Research demonstrates that temperature control (<5°C) during imine formation and inert atmosphere maintenance significantly improve intermediate stability. Industrial adaptations employ continuous flow reactors to enhance reaction efficiency, achieving yields exceeding 75% while reducing side products to <10% [1].
Table 1: Representative Multi-Step Synthesis Pathway
Step | Reactants | Conditions | Intermediate | Yield |
---|---|---|---|---|
1 | Methylhydrazine + Ethyl acetoacetate | Ethanol, reflux, 8h | 1-Methyl-3-methyl-1H-pyrazol-5-ol | 85% |
2 | Intermediate + POBr₃ | Dichloromethane, 0°C→RT, 3h | 5-Bromo-1-methyl-1H-pyrazole | 78% |
3 | Bromopyrazole + Diethyl acetamidomalonate | NaH, DMF, 70°C, 12h | Alkylated malonate derivative | 65% |
4 | Hydrolysis & Decarboxylation | 6N HCl, 110°C, 6h | 2-Amino-2-(1-methyl-1H-pyrazol-3-yl)acetic acid hydrochloride | 82% |
Pyrazole ring construction leverages both homogeneous and heterogeneous catalysis. Lewis acid catalysts like zinc chloride facilitate cyclocondensation by polarizing carbonyl groups in 1,3-diketones, accelerating nucleophilic attack by methylhydrazine. This reduces reaction times from 24 hours to 6–8 hours while improving regioselectivity for the 1,3,5-trisubstituted pyrazole isomer [4] [6]. Transition-metal catalysis, particularly copper(II) acetate, enables oxidative cyclization of α,β-unsaturated aldehydes with hydrazines, achieving yields >90% under mild conditions (50°C, aqueous ethanol) [4].
Recent advances employ organocatalysts such as L-proline for asymmetric pyrazole synthesis, though enantiocontrol remains challenging for 1,3-disubstituted variants. Microwave-assisted catalysis using silica-supported sulfonic acid reduces reaction times to 30–45 minutes by enhancing molecular collision efficiency. Solvent-free catalytic systems also demonstrate promise, eliminating purification complexities while maintaining 80–85% yields [6].
Table 2: Catalytic Methods for Pyrazole Ring Synthesis
Catalyst | Temperature | Solvent | Time | Regioselectivity (3-/5-substituted) |
---|---|---|---|---|
None | Reflux | Ethanol | 24h | 1:1.2 |
ZnCl₂ (10 mol%) | 80°C | Toluene | 8h | 1:4.3 |
Cu(OAc)₂ (5 mol%) | 50°C | Ethanol/water | 6h | 1:8.7 |
Silica-SO₃H (15 mol%) | Microwave 150°C | Solvent-free | 0.5h | 1:9.1 |
Conversion to the hydrochloride salt necessitates precise control of protonation dynamics. The free base is dissolved in polar aprotic solvents like ethanol or isopropanol, with hydrochloric acid added dropwise at 0–5°C to prevent decomposition. Critical parameters include:
Salt formation kinetics reveal second-order dependence on hydrochloric acid concentration, with optimal stoichiometry at 1.05 equivalents to avoid residual acidity. Post-crystallization drying under vacuum (40°C, 48h) ensures water content <0.5% w/w .
Table 3: Solvent Systems for Hydrochloride Crystallization
Solvent Combination | Crystallization Yield | Purity | Particle Size (D₅₀) | Residual Solvent |
---|---|---|---|---|
Ethanol/Diethyl ether | 88% | 98.7% | 120 μm | Ethanol: 550 ppm |
Isopropanol/Diethyl ether | 95% | 99.6% | 45 μm | Isopropanol: 210 ppm |
Acetone/n-Heptane | 76% | 97.9% | 200 μm | Acetone: 820 ppm |
Enantioselective synthesis targets the (R)- and (S)-isomers of the amino acid moiety, which exhibit distinct biological interactions. Three predominant strategies exist:Chiral auxiliary approaches: Diastereoselective alkylation using (S)-phenylethylamine-bound glycine equivalents generates the (S)-enantiomer with 88% de. Hydrolysis with 6N HCl removes the auxiliary without racemization [1].Biocatalytic resolution: Immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyze (±)-N-acetyl ester derivatives in biphasic systems. Optimal conditions (pH 7.0, 30°C) yield the (S)-acid with 99% ee and 45% conversion, adhering to Kazlauskas’ rule for nucleophile chirality preference [3].Asymmetric hydrogenation: Chiral rhodium catalysts (e.g., DuPhos-Rh) reduce enamide precursors [(1-methyl-1H-pyrazol-3-yl)-phenylmethylene]amino acetate under 50 bar H₂ pressure. This affords the (R)-enantiomer with 94% ee but requires expensive ligands and specialized equipment [4].
Enantiomeric purity analysis utilizes chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase), distinguishing (R)- and (S)-isomers with baseline resolution (Rs > 2.0). The (S)-configuration demonstrates superior binding in kinase inhibition assays due to spatial compatibility with ATP-binding pockets [4].
Table 4: Enantioselective Synthesis Methods Comparison
Method | Conditions | Isomer Produced | ee (%) | Yield | Cost Factor |
---|---|---|---|---|---|
Chiral auxiliary | (S)-Phenylethylamine, LDA, -78°C | (S) | 88 | 72% | Moderate |
Enzymatic resolution | Lipase B, pH 7.0, 30°C | (S) | 99 | 45% (theoretical max 50%) | Low |
Asymmetric hydrogenation | Rh-(R,R)-DuPhos, 50 bar H₂ | (R) | 94 | 90% | High |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: